Tetrahydropyran-2-carbonyl chloride

Physical Chemistry Thermal Analysis Process Engineering

Tetrahydropyran-2-carbonyl chloride (CAS 40053-81-4), also known as oxane-2-carbonyl chloride, is a heterocyclic acyl chloride belonging to the class of saturated six-membered cyclic ether acid halides. It is a liquid at room temperature with a density of 1.201 g/cm³ and a boiling point of approximately 195.6°C at 760 mmHg.

Molecular Formula C6H9ClO2
Molecular Weight 148.59
CAS No. 40053-81-4
Cat. No. B2829042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropyran-2-carbonyl chloride
CAS40053-81-4
Molecular FormulaC6H9ClO2
Molecular Weight148.59
Structural Identifiers
SMILESC1CCOC(C1)C(=O)Cl
InChIInChI=1S/C6H9ClO2/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2
InChIKeyCDKSDHJUTXTPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydropyran-2-carbonyl Chloride CAS 40053-81-4: Baseline Overview for Scientific Procurement


Tetrahydropyran-2-carbonyl chloride (CAS 40053-81-4), also known as oxane-2-carbonyl chloride, is a heterocyclic acyl chloride belonging to the class of saturated six-membered cyclic ether acid halides . It is a liquid at room temperature with a density of 1.201 g/cm³ and a boiling point of approximately 195.6°C at 760 mmHg . The compound serves primarily as an electrophilic acylating agent in organic synthesis, reacting readily with nucleophiles such as amines and alcohols to form amides and esters, respectively . Its molecular formula is C6H9ClO2, and its molecular weight is 148.59 g/mol .

Why Generic Substitution Fails: Critical Differentiation of Tetrahydropyran-2-carbonyl Chloride CAS 40053-81-4


Substituting tetrahydropyran-2-carbonyl chloride with structurally analogous acyl chlorides—such as tetrahydrofuran-2-carbonyl chloride, tetrahydropyran-4-carbonyl chloride, or the corresponding carboxylic acid—can lead to significant deviations in reactivity, physicochemical properties, and synthetic outcomes . Differences in ring size and substitution position directly influence electrophilicity, steric accessibility, and the conformational behavior of the tetrahydropyran ring, which in turn affects reaction yields and the selectivity of subsequent transformations [1]. The following quantitative evidence underscores the necessity of selecting the specific 2-substituted tetrahydropyran derivative for applications demanding precise reactivity and physicochemical profiles.

Product-Specific Quantitative Evidence Guide: Tetrahydropyran-2-carbonyl Chloride CAS 40053-81-4


Boiling Point Differentiation: Tetrahydropyran-2-carbonyl Chloride vs. Tetrahydrofuran-2-carbonyl Chloride

Tetrahydropyran-2-carbonyl chloride exhibits a significantly higher boiling point (195.6°C at 760 mmHg) compared to its five-membered ring analog, tetrahydrofuran-2-carbonyl chloride (172.8°C at 760 mmHg) [1]. This difference of approximately 23°C under identical pressure conditions reflects the enhanced intermolecular interactions imparted by the larger six-membered tetrahydropyran ring [2].

Physical Chemistry Thermal Analysis Process Engineering

Molecular Weight Differentiation: Tetrahydropyran-2-carbonyl Chloride vs. Tetrahydrofuran-2-carbonyl Chloride

The molecular weight of tetrahydropyran-2-carbonyl chloride (148.59 g/mol) is approximately 14 g/mol greater than that of tetrahydrofuran-2-carbonyl chloride (134.56 g/mol) . This difference, corresponding to one methylene unit (-CH2-), results from the expanded six-membered ring system [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Density Differentiation: Tetrahydropyran-2-carbonyl Chloride vs. Tetrahydrofuran-2-carbonyl Chloride

Tetrahydropyran-2-carbonyl chloride possesses a lower density (1.201 g/cm³) compared to tetrahydrofuran-2-carbonyl chloride (1.270 g/cm³ predicted) [1]. This 5.4% difference in density reflects the distinct packing efficiencies and molecular volumes of the six- versus five-membered heterocyclic scaffolds [2].

Physical Chemistry Material Science Formulation

Synthetic Yield: Tetrahydropyran-2-carbonyl Chloride vs. Tetrahydropyran-2-carboxylic Acid in Amide Formation

In the synthesis of LONP1 protease inhibitors, tetrahydropyran-2-carbonyl chloride was employed as the acylating agent, enabling a direct amide coupling with a complex amine intermediate . This contrasts with the use of tetrahydropyran-2-carboxylic acid, which would require a coupling reagent (e.g., HATU, EDCI), often resulting in lower overall yields due to additional steps and purification challenges [1]. The acid chloride's enhanced electrophilicity is leveraged to achieve high conversion in this specific medicinal chemistry application [2].

Synthetic Methodology Amide Bond Formation Medicinal Chemistry

Positional Isomer Differentiation: Tetrahydropyran-2-carbonyl Chloride vs. Tetrahydropyran-4-carbonyl Chloride

The carbonyl chloride group at the 2-position of the tetrahydropyran ring is subject to the anomeric effect, which stabilizes the axial conformer and influences the reactivity and stereochemical outcome of nucleophilic substitutions [1]. In contrast, tetrahydropyran-4-carbonyl chloride lacks this stereoelectronic bias, leading to different conformational preferences and potentially divergent reaction selectivities . This fundamental difference makes the 2-isomer a unique building block for introducing stereochemical complexity [2].

Regioselectivity Conformational Analysis Stereoelectronic Effects

Physicochemical Profile Differentiation: XLogP3-AA Value

Tetrahydropyran-2-carbonyl chloride exhibits a calculated XLogP3-AA value of 1.5 . This lipophilicity parameter is a critical determinant of membrane permeability and bioavailability in drug discovery programs. While direct comparative data for close analogs under identical computational methods is not readily available, this value provides a quantitative benchmark for selecting this building block to modulate the overall lipophilicity of target molecules [1].

Lipophilicity Drug Design ADME Properties

Best Research and Industrial Application Scenarios for Tetrahydropyran-2-carbonyl Chloride CAS 40053-81-4


Synthesis of LONP1 Protease Inhibitors for Cancer Research

Tetrahydropyran-2-carbonyl chloride is utilized as a key acylating agent in the multi-step synthesis of boronic acid-containing LONP1 inhibitors . The compound's high electrophilicity enables direct amide bond formation with a complex amine intermediate, a critical step in constructing the pharmacophore . This application leverages the compound's reactivity to access a class of molecules with potential therapeutic activity against cancers where LONP1 is implicated .

Preparation of Tetrahydropyran-Containing Amides and Esters in Medicinal Chemistry

As a versatile acyl chloride, this compound is employed for the efficient introduction of the tetrahydropyran-2-carbonyl moiety into drug-like molecules via amide and ester formation . The resulting derivatives are prevalent in numerous bioactive compounds, including LpxC inhibitors being investigated as novel antibiotics against Gram-negative bacteria . The distinct physicochemical profile (e.g., XLogP3-AA = 1.5) and the stereoelectronic influence of the 2-position make it a valuable tool for modulating target properties [1].

Building Block for Heterocyclic and Natural Product Synthesis

The tetrahydropyran ring system is a core structural motif in many natural products and bioactive small molecules . Tetrahydropyran-2-carbonyl chloride serves as a building block for constructing more complex heterocyclic frameworks, including dihydro- and tetrahydropyran derivatives . The unique stereoelectronic properties at the 2-position, governed by the anomeric effect, can be exploited to control stereoselectivity in the synthesis of these complex architectures .

Agrochemical Intermediate Development

The tetrahydropyran scaffold is found in certain agrochemicals, and tetrahydropyran-2-carbonyl chloride can be employed as an intermediate in their synthesis . The compound's reactivity and physicochemical properties, including its density (1.201 g/cm³) and boiling point (195.6°C) , are relevant for process development and scale-up in an industrial setting. Its use in this area aligns with its established role as a reactive acylating agent .

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